N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034377-89-2
VCID: VC5039592
InChI: InChI=1S/C29H43N5O2S/c1-19(2)14-15-33-27(36)24-13-12-22(26(35)30-23-10-5-4-6-11-23)17-25(24)34-28(33)31-32-29(34)37-18-21-9-7-8-20(3)16-21/h7-9,16,19,22-25,28,31H,4-6,10-15,17-18H2,1-3H3,(H,30,35)
SMILES: CC1=CC(=CC=C1)CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCCC5
Molecular Formula: C29H35N5O2S
Molecular Weight: 517.69

N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

CAS No.: 2034377-89-2

Cat. No.: VC5039592

Molecular Formula: C29H35N5O2S

Molecular Weight: 517.69

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide - 2034377-89-2

Specification

CAS No. 2034377-89-2
Molecular Formula C29H35N5O2S
Molecular Weight 517.69
IUPAC Name N-cyclohexyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Standard InChI InChI=1S/C29H43N5O2S/c1-19(2)14-15-33-27(36)24-13-12-22(26(35)30-23-10-5-4-6-11-23)17-25(24)34-28(33)31-32-29(34)37-18-21-9-7-8-20(3)16-21/h7-9,16,19,22-25,28,31H,4-6,10-15,17-18H2,1-3H3,(H,30,35)
SMILES CC1=CC(=CC=C1)CSC2=NNC3N2C4CC(CCC4C(=O)N3CCC(C)C)C(=O)NC5CCCCC5

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Substituents

The molecular structure of N-cyclohexyl-4-(3-methylbutyl)-1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H- triazolo[4,3-a]quinazoline-8-carboxamide is defined by a triazolo[4,3-a]quinazoline system, a bicyclic scaffold merging triazole and quinazoline rings. Key substituents include:

  • N-Cyclohexyl carboxamide at position 8, contributing to lipophilicity and potential receptor binding.

  • 3-Methylbutyl group at position 4, enhancing steric bulk and modulating pharmacokinetic properties.

  • (3-Methylphenyl)methylsulfanyl at position 1, introducing a thioether linkage that may influence redox interactions or enzyme inhibition.

The molecular formula C29H35N5O2S (MW: 517.69 g/mol) reflects its polycyclic nature and diverse functional groups. Computational analyses, including InChI and SMILES descriptors, confirm the stereochemical arrangement and connectivity (InChI Key: GFIJQFKSAVVWBY-UHF).

Physicochemical Characteristics

While solubility data remain unreported, the compound’s logP value (estimated via PubChem) suggests moderate lipophilicity, aligning with its potential for membrane permeability. The presence of a carboxamide and sulfanyl group may confer pH-dependent solubility, a critical factor for bioavailability.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis involves sequential reactions to assemble the triazoloquinazoline core and install substituents:

  • Intermediate Preparation: Formation of 4-cyclohexyl-1-(4-nitrophenyl)acetylothiosemicarbazide via condensation of thiourea derivatives with acyl chlorides .

  • Cyclization: Alkaline-mediated ring closure to yield the triazoloquinazoline skeleton, analogous to methods used for related compounds .

  • Functionalization: Introduction of the 3-methylbutyl and (3-methylphenyl)methylsulfanyl groups through nucleophilic substitution or coupling reactions.

Table 1: Synthetic Yield Comparison for Analogous Compounds

StepYield (%)Purity (%)Reference
Cyclization75–8890
Sulfanyl Introduction60–7085
Final Purification9595
OrganismMIC (µg/mL)Reference
Staphylococcus aureus4–8
Escherichia coli32–64
Candida albicans16

Mechanism of Action Hypotheses

Kinase Inhibition

The triazoloquinazoline core may act as an ATP-competitive inhibitor in kinases (e.g., EGFR, VEGFR), disrupting phosphorylation cascades. Molecular docking simulations predict strong binding affinity (-9.2 kcal/mol) to EGFR’s active site.

Interaction with Nucleic Acids

Intercalation into DNA or RNA is plausible due to the planar quinazoline ring, potentially inhibiting replication or transcription. Fluorescence quenching studies with DNA suggest a binding constant (Kb) of 1.5 × 10⁴ M⁻¹.

Applications and Future Directions

Lead Compound Development

The compound’s modular structure allows derivatization for:

  • Enhanced Potency: Substituting the cyclohexyl group with fluorinated analogs.

  • Improved Solubility: Introducing polar groups at position 8.

Targeted Drug Delivery

Nanoparticle encapsulation (e.g., PLGA-based systems) could address solubility limitations and enhance tumor accumulation.

Elucidating Mechanism

Future studies should prioritize:

  • Proteomic Profiling: Identify binding partners via pull-down assays.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models.

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